N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-4-1-9-17(14)12-7-5-11(6-8-12)16-15(19)13-3-2-10-20-13/h2-3,5-8,10H,1,4,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTLUIQSOGAISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Furan-2-carboxamide Moiety: This step involves the reaction of the phenyl-substituted pyrrolidinone with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogs with Varying Phenyl Substituents
The phenyl ring’s substitution pattern significantly influences biological activity. Key analogs include:
Key Observations :
Comparison with Pyrrolidinone-Containing Sulfonamide/Sulfonate Derivatives
highlights phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and sulfonamides (PYB-SAs) as potent antimicrotubule agents. While these share the pyrrolidinone moiety with the target compound, their core structures differ:
Mechanistic Insight :
- Both compound classes likely target the colchicine-binding site (C-BS) of tubulin, but the furan carboxamide core may alter binding kinetics compared to sulfonates/sulfonamides.
Furan Carboxamide Derivatives in Antiviral Research
identifies N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide as a high-scoring antiviral candidate in docking studies.
- Common Features : Furan carboxamide core and phenyl-linked substituents.
- Divergent Moieties: The target compound’s pyrrolidinone vs. piperazine-sulfonyl groups in the antiviral analog.
- Implications: Piperazine-sulfonyl groups may enhance solubility, whereas pyrrolidinone could favor conformational stability in microtubule targeting .
Insecticidal Furan Carboxamide Analogs
describes N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide and related derivatives as insect growth regulators. These compounds feature oxadiazole or hydrazinecarboxamide substituents instead of pyrrolidinone, highlighting:
- Structural Flexibility : The furan carboxamide scaffold accommodates diverse substituents for varied applications.
- Activity Correlation: Polar groups (e.g., cyanoacetyl) may enhance insecticidal activity, while pyrrolidinone could shift the target profile to anticancer or antiviral domains .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 285.28 g/mol. The structure features a furan ring, an oxopyrrolidine moiety, and a phenyl group, which contribute to its interactions with biological targets.
The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, potentially affecting cellular pathways involved in cancer proliferation and angiogenesis. Studies have shown that compounds with similar structures can disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells . This activity is often mediated through binding to sites on β-tubulin, disrupting microtubule formation and function.
Anticancer Activity
The biological evaluation of this compound has demonstrated significant antiproliferative properties against several cancer cell lines. For instance, related compounds have shown nanomolar range activity against resistant cancer cells that overexpress P-glycoprotein .
Table 1: Antiproliferative Activity of Similar Compounds
| Compound Name | EC50 (nM) | Target |
|---|---|---|
| PIB-SO 36 | 100 | β-tubulin |
| PIB-SO 44 | 150 | β-tubulin |
| PIB-SO 45 | 200 | β-tubulin |
Note: EC50 values represent the concentration required to inhibit cell growth by 50%.
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, compounds structurally related to this compound have been shown to inhibit angiogenesis effectively. This is crucial as tumor growth often depends on the formation of new blood vessels .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Study on Antiproliferative Effects : A study evaluated various phenyl derivatives and found that certain compounds exhibited strong antiproliferative effects across multiple cancer cell lines, with mechanisms involving microtubule disruption .
- Angiogenesis Inhibition Study : Another investigation highlighted the capacity of related compounds to block angiogenesis in vivo using CAM assays, indicating potential for therapeutic applications in oncology .
- Structure-Activity Relationship (SAR) Analysis : Research into the SAR of related compounds has provided insights into how modifications at specific positions can enhance biological activity, guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and how do reaction conditions impact yield?
- Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using HATU or EDC/HOBt) and (2) amide bond formation with 4-(2-oxopyrrolidin-1-yl)aniline. Solvent choice (e.g., DMF or THF), temperature (40–80°C), and stoichiometric ratios significantly affect yield and purity . Reflux conditions may improve conversion but risk decomposition of heat-sensitive intermediates .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR confirms regiochemistry of the pyrrolidinone and furan moieties. HPLC-MS (≥98% purity) is essential for quantifying impurities, particularly residual solvents or unreacted aniline derivatives. IR spectroscopy identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amide C=O) .
Q. How does the 2-oxopyrrolidin-1-yl group influence the compound’s physicochemical properties?
- The pyrrolidinone ring enhances solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding. Computational studies (e.g., LogP calculations) suggest moderate lipophilicity (LogP ~2.5), balancing membrane permeability and aqueous solubility .
Advanced Research Questions
Q. What strategies optimize selectivity in biological assays when this compound exhibits off-target binding?
- Use competitive binding assays with isotopic labeling (e.g., 3H-ligands) to quantify affinity for primary vs. secondary targets. Structural analogs with modified pyrrolidinone substituents (e.g., fluorination at C3) can improve specificity. Dose-response curves (IC50) under varying pH and ionic strength conditions help identify assay artifacts .
Q. How can contradictory results in enzyme inhibition studies be resolved?
- Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal methods:
- Surface plasmon resonance (SPR) for real-time binding kinetics.
- X-ray crystallography to confirm binding poses in enzyme active sites.
- Control for compound stability via pre-incubation LC-MS to detect degradation products .
Q. What computational approaches predict the compound’s metabolic pathways?
- CYP450 isoform docking (e.g., CYP3A4, CYP2D6) using AutoDock Vina identifies likely oxidation sites (e.g., furan ring or pyrrolidinone methyl groups). In silico metabolite prediction (e.g., MetaSite) highlights labile regions, guiding deuterium incorporation to prolong half-life .
Q. How does the furan-carboxamide scaffold interact with π-π stacking in protein binding pockets?
- Molecular dynamics simulations show the furan ring engages in π-π interactions with aromatic residues (e.g., Phe360 in kinase targets). Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., electron-withdrawing groups on phenyl rings) to binding affinity .
Methodological Guidance
Designing SAR studies for analogs with improved pharmacokinetics:
- Prioritize modifications at the pyrrolidinone nitrogen (e.g., alkylation to reduce CYP-mediated oxidation) or furan C5 position (halogenation for enhanced metabolic stability). Use proteolysis-targeting chimeras (PROTACs) to evaluate degradation efficiency of target proteins .
Addressing low reproducibility in cellular uptake assays:
- Standardize cell membrane permeability assays (e.g., Caco-2 monolayers) with internal controls (e.g., propranolol for passive diffusion). Quantify intracellular concentrations via LC-MS/MS, correcting for protein binding using ultrafiltration .
Resolving crystallographic ambiguities in co-crystal structures:
- Employ high-resolution cryo-EM (≤2.0 Å) for large complexes. For small-molecule crystals, use synchrotron radiation to improve diffraction quality. Refine ambiguous electron density regions with composite omit maps to exclude model bias .
Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Method |
|---|---|---|
| Varied IC50 in kinase assays | ATP concentration differences | Normalize data to Km(ATP) for each kinase |
| Inconsistent solubility reports | Polymorphic forms | Perform PXRD to identify crystalline vs. amorphous phases |
| Discrepant logD values | pH-dependent ionization | Measure logD at physiologically relevant pH (7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
